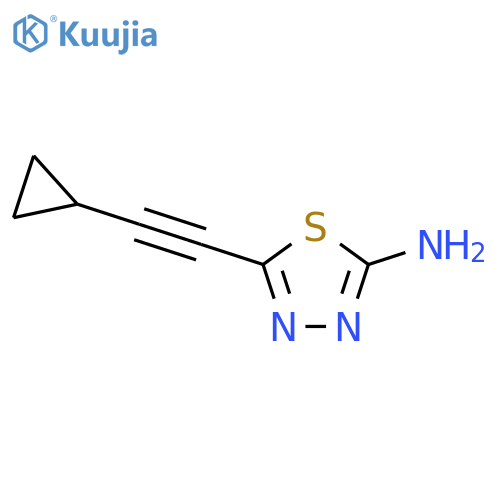Cas no 2922291-55-0 (5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)

5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine
- 2922291-55-0
- DB-381498
- G76371
- 5-(2-cyclopropylethynyl)-1,3,4-Thiadiazol-2-amine
-
- インチ: 1S/C7H7N3S/c8-7-10-9-6(11-7)4-3-5-1-2-5/h5H,1-2H2,(H2,8,10)
- InChIKey: RDENHSGFEZJRJN-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C#CC1CC1
計算された属性
- 精确分子量: 165.03606841g/mol
- 同位素质量: 165.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 80Ų
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2676536-250mg |
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine |
2922291-55-0 | 95% | 250mg |
$750.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1906381-250mg |
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine |
2922291-55-0 | 98% | 250mg |
¥7875.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1906381-100mg |
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine |
2922291-55-0 | 98% | 100mg |
¥3903.00 | 2024-08-03 |
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amineに関する追加情報
Comprehensive Overview of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine (CAS No. 2922291-55-0)
The compound 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine (CAS No. 2922291-55-0) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiadiazole core and a cyclopropylethynyl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In recent years, the demand for novel heterocyclic compounds like 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine has surged, driven by advancements in drug discovery and material science. This compound's structural versatility allows it to be modified for diverse applications, including antimicrobial agents, anticancer therapies, and crop protection chemicals. Its CAS No. 2922291-55-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and patents.
One of the most searched topics related to this compound is its synthetic pathway. Chemists often inquire about the optimal methods for synthesizing 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine, including the use of Sonogashira coupling or click chemistry to introduce the cyclopropylethynyl group. Additionally, its physicochemical properties, such as solubility, stability, and reactivity, are frequently discussed in academic forums and industry reports. These properties are crucial for determining its suitability in formulation development.
The rise of AI-driven drug discovery has further highlighted the importance of compounds like 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine. Machine learning models are increasingly used to predict its biological activity and optimize its structure for enhanced efficacy. This aligns with the growing trend of computational chemistry, where researchers leverage in silico tools to accelerate the identification of promising candidates. As a result, this compound is often featured in discussions about next-generation therapeutics and green chemistry initiatives.
Another area of interest is the compound's potential role in sustainable agriculture. With the global push for eco-friendly pesticides, 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is being explored as a low-toxicity alternative to traditional agrochemicals. Its mode of action against pests and pathogens is a subject of ongoing research, with preliminary studies suggesting it may inhibit key metabolic pathways in target organisms. This aligns with the broader industry shift toward precision farming and reduced environmental impact.
From a commercial perspective, the compound's patent landscape is a hot topic. Companies are actively filing patents for derivatives of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine, aiming to secure intellectual property rights for its applications in human health and crop science. This competitive environment underscores the need for continuous innovation and collaboration between academia and industry. Furthermore, regulatory agencies are closely monitoring its safety profile, ensuring compliance with global chemical regulations such as REACH and TSCA.
In conclusion, 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine (CAS No. 2922291-55-0) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications, from drug development to agricultural innovation, make it a compound of enduring relevance. As research progresses, it is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainability. For scientists and industry professionals, staying abreast of the latest developments related to this compound is essential for leveraging its full potential.
2922291-55-0 (5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine) Related Products
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)
- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)
- 1009459-54-4(2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 2205846-49-5(2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole)
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
- 1451391-79-9(4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
